![molecular formula C18H20N2O3S B2811353 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide CAS No. 1005301-67-6](/img/structure/B2811353.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of amides, which this compound is a type of, is characterized by a planar configuration. The carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .Chemical Reactions Analysis
The metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Physical And Chemical Properties Analysis
Amides, which this compound is a type of, are known to have high boiling points and melting points due to their ability to form hydrogen bonds . They are also polar, leading to solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research efforts have been dedicated to the synthesis and structural characterization of quinoline and benzenesulfonamide derivatives. These efforts include the development of novel synthesis methods for creating these derivatives and analyzing their structures through techniques like NMR, FTIR, and X-ray diffraction. For instance, the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings demonstrate the utility of these compounds as catalysts in chemical reactions, highlighting their structural diversity and potential in catalysis (Dayan et al., 2013).
Anticancer and Antimicrobial Applications
Several studies have explored the anticancer and antimicrobial potentials of quinoline-sulfonamide derivatives. These compounds have been evaluated for their activity against various cancer cell lines and microbes, showing promising results in some cases. For example, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides exhibited potent anticancer activity against different human tumor cell lines, with certain compounds inducing apoptosis and cell cycle arrest in cancer cells (Żołnowska et al., 2018). Additionally, novel hybrid quinoline-sulfonamide complexes have shown significant antimicrobial activity, suggesting their utility in addressing antibiotic resistance (Diaconu et al., 2020).
Molecular Probes and Sensors
Quinoline derivatives have also been investigated for their potential as molecular probes and sensors. For example, a study on the design and synthesis of a fluorescent probe for Zn2+ based on quinoline in aqueous media revealed the ability of such compounds to detect and quantify zinc ions in water samples, highlighting their application in environmental monitoring and bioimaging (Kim et al., 2016).
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-18(21)19-15-11-10-14-7-6-12-20(17(14)13-15)24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVGQHASBSWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

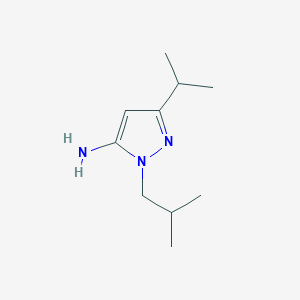
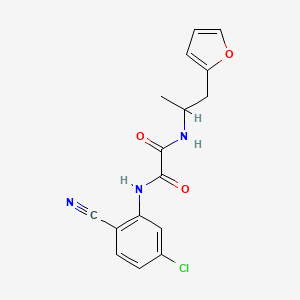
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2811274.png)
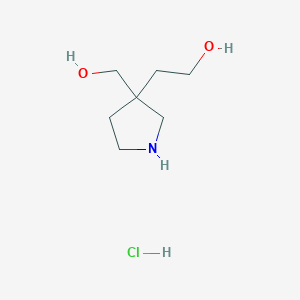
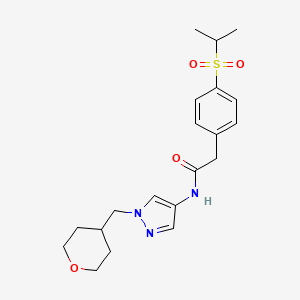
![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine](/img/structure/B2811283.png)
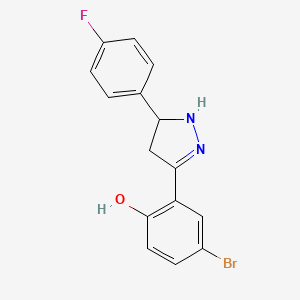
![2-(9H-Fluoren-9-ylmethylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2811285.png)
![Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate](/img/structure/B2811287.png)
![Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2811288.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2811289.png)


![3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811293.png)